
N-benzylpteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin this compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 4-position of the pteridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylpteridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pteridine derivatives.
Benzylation: The pteridine derivative is subjected to benzylation using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pteridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles (e.g., amines, thiols); often in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Substituted pteridine derivatives with different functional groups replacing the benzyl group.
Applications De Recherche Scientifique
N-Benzylpteridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are valuable in studying the chemistry of heterocyclic compounds.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Benzylpteridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in pteridine metabolism, affecting their activity and function.
Pathways Involved: this compound may influence pathways related to folate metabolism, oxidative stress response, and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Pteridine: The parent compound of the pteridine family, lacking the benzyl group.
Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.
Folic Acid: A vital pteridine derivative essential for DNA synthesis and repair.
Uniqueness: N-Benzylpteridin-4-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its non-benzylated counterparts.
Propriétés
IUPAC Name |
N-benzylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-4-10(5-3-1)8-16-13-11-12(17-9-18-13)15-7-6-14-11/h1-7,9H,8H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECTRJPYHUCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NC=CN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
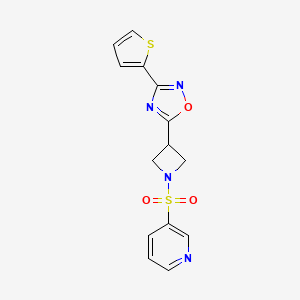
![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
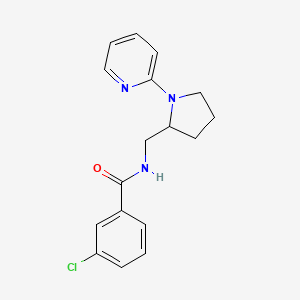
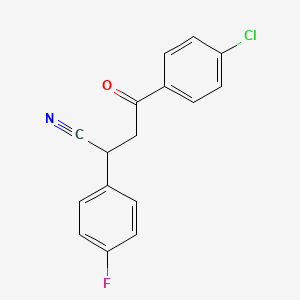

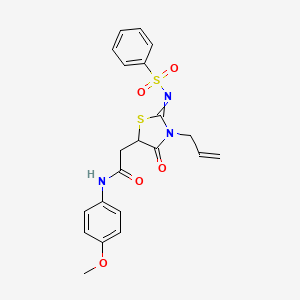
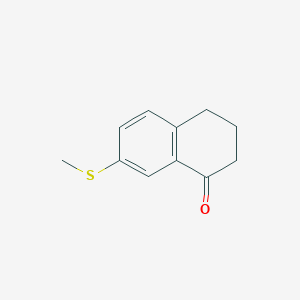
![N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2521284.png)
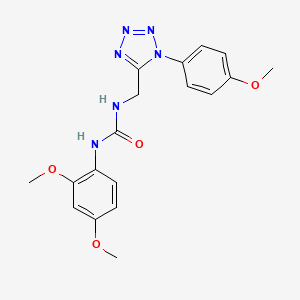
![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
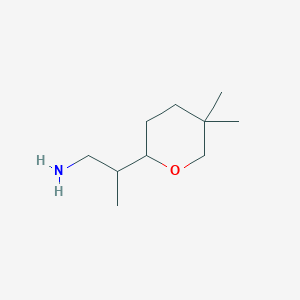

![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)
